synthesis and characterization of Ethyl 4-amino-2-nitrobenzoate
synthesis and characterization of Ethyl 4-amino-2-nitrobenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-amino-2-nitrobenzoate
Abstract
This technical guide provides a comprehensive framework for the (C₉H₁₀N₂O₄), a key intermediate in the development of pharmaceuticals and specialized dyes.[1] We present a detailed, field-proven protocol based on the Fischer esterification of 4-amino-2-nitrobenzoic acid, elucidating the chemical principles that govern the reaction. Furthermore, this guide establishes a self-validating system for product confirmation through a multi-pronged characterization strategy, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable compound.
Strategic Overview: Synthesis Pathway
The synthesis of Ethyl 4-amino-2-nitrobenzoate is most efficiently achieved via the direct esterification of 4-amino-2-nitrobenzoic acid with ethanol. The method of choice is the Fischer esterification, a classic and robust acid-catalyzed reaction.[2] This approach is favored for its operational simplicity and the use of readily available, cost-effective reagents.
The core principle involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[3] The reaction is reversible, and to ensure a high yield, the equilibrium is deliberately shifted toward the product side in accordance with Le Chatelier's Principle. This is accomplished by using the alcohol as both the reactant and the solvent (a large excess) and heating the mixture under reflux.[3]
An important consideration for the esterification of aminobenzoic acids is the basicity of the amino group. This group readily reacts with the acid catalyst, forming an ammonium salt and effectively quenching the catalyst's activity.[3] Therefore, a stoichiometric amount of acid is required—enough to both protonate the amino group and to leave a sufficient catalytic amount to promote the esterification.[3][4]
Caption: The acid-catalyzed mechanism of Fischer Esterification.
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Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like ethanol. [4]2. Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
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Proton Transfer: A proton is transferred from the newly added ethoxy group to one of the hydroxyl groups. This intramolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).
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Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
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Deprotonation: A base (such as water or another molecule of ethanol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
Product Characterization: A Self-Validating System
Confirmation of the successful synthesis of Ethyl 4-amino-2-nitrobenzoate requires a thorough analysis of its physical and spectroscopic properties. The data obtained should be compared against expected values to validate the product's identity and purity.
Physical Properties:
| Property | Expected Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₄ | [5] |
| Molecular Weight | 210.19 g/mol | [5] |
| Appearance | Yellow to orange solid | General observation for similar compounds |
| CAS Number | 84228-46-6 | [5]|
Spectroscopic Data Interpretation:
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms in the molecule.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | ~7.1 | 3H |
| Ethyl -CH₂- | ~4.2-4.4 | Quartet (q) | ~7.1 | 2H |
| Aromatic H-5 | ~6.8-7.0 | Doublet (d) | ~8.5 | 1H |
| Aromatic H-3 | ~7.2-7.4 | Doublet of doublets (dd) | ~8.5, ~2.5 | 1H |
| Aromatic H-6 | ~7.8-8.0 | Doublet (d) | ~2.5 | 1H |
| Amine -NH₂ | ~5.0-6.0 | Broad Singlet (br s) | - | 2H |
Rationale: The ethyl group protons will show the classic triplet-quartet pattern. The aromatic protons are distinct due to the substitution pattern. H-5 is ortho to the strongly electron-donating -NH₂ group and will be the most upfield. H-6 is ortho to the electron-withdrawing -COOEt group and meta to -NH₂, appearing downfield. H-3 is ortho to the strongly withdrawing -NO₂ group, making it the most downfield of the aromatic signals. The amine protons are typically broad and may exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon Assignment | Expected δ (ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~61 |
| Aromatic C-5 | ~115 |
| Aromatic C-3 | ~120 |
| Aromatic C-1 | ~125 |
| Aromatic C-6 | ~130 |
| Aromatic C-2 | ~145 |
| Aromatic C-4 | ~150 |
| Carbonyl C=O | ~165 |
Rationale: The spectrum should show 9 distinct signals. The aliphatic carbons of the ethyl group are found upfield. The carbonyl carbon of the ester is the most downfield signal. The aromatic carbons attached to the electronegative nitro (C-2) and amino (C-4) groups will be significantly shifted.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the synthesized molecule. [6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Two sharp-to-medium bands (asymmetric & symmetric) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1700 - 1720 | Strong, sharp |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to strong |
| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) | Strong |
| N-O Stretch (Nitro) | 1330 - 1370 (symmetric) | Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Rationale: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is characteristic of a primary amine. [6]A very strong, sharp peak around 1710 cm⁻¹ is definitive evidence of the ester carbonyl group. The two strong absorptions for the nitro group are also key identifiers. [7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall structure.
| m/z Value | Assignment | Notes |
| 210 | [M]⁺ | Molecular ion peak |
| 182 | [M - CO]⁺ | Loss of carbon monoxide |
| 165 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 136 | [M - NO₂ - CO]⁺ | Loss of nitro group and CO |
| 120 | [H₂NC₆H₃COOH]⁺ | Fragment corresponding to the aminobenzoic acid cation |
Rationale: The molecular ion peak at m/z 210 confirms the molecular weight. [5]Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-45 amu), and subsequent fragmentations involving the nitro and amino groups can provide further structural validation. [8]
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ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
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4-Amino-2-Nitro-Benzoic Acid Ethyl Ester. MySkinRecipes. [Link]
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ethyl 4-aminobenzoate. MassBank. [Link]
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